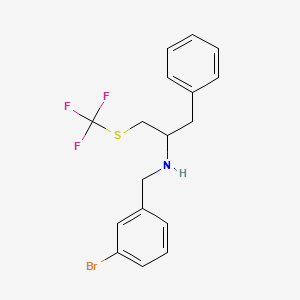
(1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-bromo-benzyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-bromo-benzyl)-amine is a useful research compound. Its molecular formula is C17H17BrF3NS and its molecular weight is 404.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-bromo-benzyl)-amine (C17H17BrF3NS) is a complex organic molecule with notable pharmacological potential due to its unique structural features. This article explores its biological activity, synthesis, and potential therapeutic applications, drawing on diverse research findings and case studies.
- Molecular Formula : C17H17BrF3NS
- Molecular Weight : 404.3 g/mol
- IUPAC Name : N-[(3-bromophenyl)methyl]-1-phenyl-3-(trifluoromethylsulfanyl)propan-2-amine
- Canonical SMILES : C1=CC=C(C=C1)CC(CSC(F)(F)F)NCC2=CC(=CC=C2)Br
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
- Anticancer Properties : The trifluoromethyl group enhances lipophilicity, potentially allowing for better interaction with cancer cell targets.
- Neuroprotective Effects : Some derivatives exhibit protective effects on neuronal cells, suggesting potential in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to the following structural features:
- Bromobenzyl Group : Enhances interaction with biological receptors.
- Trifluoromethylsulfanyl Moiety : Increases lipophilicity and may improve membrane permeability.
Synthesis Methods
The synthesis of This compound can employ various methods, including:
- Palladium-Catalyzed Cross-Coupling Reactions : Effective for forming carbon-nitrogen bonds.
- Functionalization of Aromatic Compounds : Allows for the introduction of trifluoromethyl and bromobenzyl groups.
Antimicrobial Studies
In a study examining the antimicrobial properties of similar compounds, it was found that derivatives with bromobenzyl groups exhibited significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Anticancer Activity
A recent investigation into the anticancer potential of related compounds showed that certain derivatives inhibited the proliferation of breast cancer cells (MCF-7) with IC50 values around 10 µM. The presence of the trifluoromethyl group was crucial for enhancing cytotoxicity .
Neuroprotective Effects
Research focusing on neuroprotective effects demonstrated that compounds similar to this one could reduce oxidative stress in neuronal cell lines, indicating potential therapeutic benefits for conditions like Alzheimer's disease .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 1-Bromo-2-trifluoromethylbenzene | Bromine and trifluoromethyl groups | Antimicrobial |
| 4-Fluoroaniline | Fluoro group on an aromatic amine | Anticancer |
| Benzylthioether | Benzyl group linked through sulfur | Neuroprotective |
| (3-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine | Chloro-substituted benzyl group | Antimicrobial |
Properties
Molecular Formula |
C17H17BrF3NS |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-phenyl-3-(trifluoromethylsulfanyl)propan-2-amine |
InChI |
InChI=1S/C17H17BrF3NS/c18-15-8-4-7-14(9-15)11-22-16(12-23-17(19,20)21)10-13-5-2-1-3-6-13/h1-9,16,22H,10-12H2 |
InChI Key |
QNTKCECBJIWKHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CSC(F)(F)F)NCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















